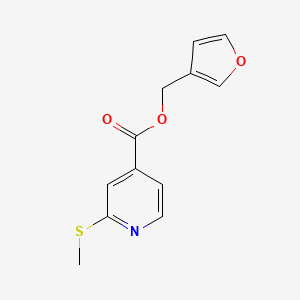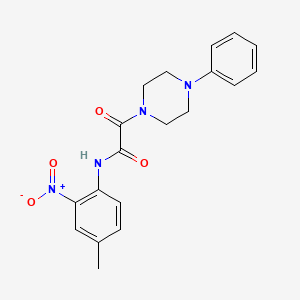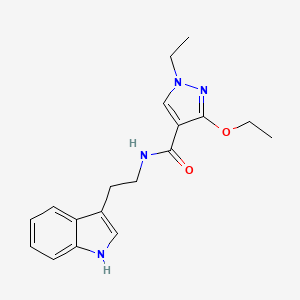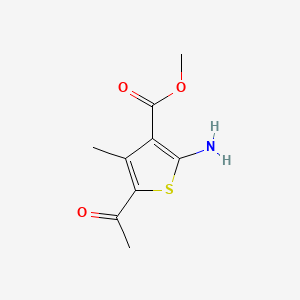![molecular formula C16H24N2OS B2424669 (E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide CAS No. 2411326-82-2](/img/structure/B2424669.png)
(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide, also known as DMABN, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DMABN is a small molecule that belongs to the class of enamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to exhibit antibacterial and antifungal activities. In addition, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide in lab experiments is its high selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. Another advantage is its fluorescent properties, which make it useful for imaging cellular structures. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and administration method for this compound.
Orientations Futures
There are several future directions for (E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide research. One direction is to further investigate its potential as a cancer therapy. This includes studying its efficacy in animal models and determining the optimal dosage and administration method. Another direction is to explore its potential as a fluorescent probe for imaging cellular structures. This includes developing new imaging techniques and optimizing its fluorescent properties. Additionally, further studies are needed to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide involves the reaction of 2-methylthiophenol with 1-bromo-2-(dimethylamino)propane in the presence of a base, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained by purification through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-13(17-16(19)10-7-11-18(2)3)12-14-8-5-6-9-15(14)20-4/h5-10,13H,11-12H2,1-4H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKMBLNFSXWLU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1SC)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1SC)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)

![1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine hydrochloride](/img/structure/B2424593.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)
![3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2424596.png)


![Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2424599.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2424604.png)

![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
![6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2424608.png)
